3,4-二乙氧基苯甲酸乙酯

描述

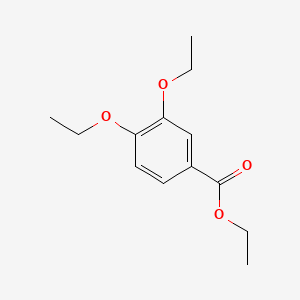

Ethyl 3,4-diethoxybenzoate is a chemical compound with the molecular formula C13H18O4 . It has an average mass of 238.280 Da and a monoisotopic mass of 238.120514 Da . It is also known by other names such as 3,4-Diethoxybenzoic acid ethyl ester .

Synthesis Analysis

Ethyl 3,4-diethoxybenzoate can be synthesized through various methods, including the esterification of salicylic acid with ethanol and ethyl bromide, and the reaction of 3,4-diethoxybenzoyl chloride with ethanol in the presence of a base.Molecular Structure Analysis

The molecular structure of Ethyl 3,4-diethoxybenzoate consists of a benzoic acid core with two ethoxy and two ethyl groups attached to it. The InChI code for this compound is 1S/C13H18O4/c1-4-15-11-8-7-10 (13 (14)17-6-3)9-12 (11)16-5-2/h7-9H,4-6H2,1-3H3 .Physical and Chemical Properties Analysis

Ethyl 3,4-diethoxybenzoate has a melting point of 52-55 °C and a boiling point of 271-274 °C. It is soluble in alcohol and ether but insoluble in water. The compound has a molecular weight of 250.29 g/mol and a density of 1.12 g/cm³.科学研究应用

抗生素增强作用

3,4-二乙氧基苯甲酸乙酯: 已经被研究用于增强抗生素的有效性。 研究表明,它可以延缓药物外排,而外排是细菌抵抗抗生素的一种机制 . 通过抑制外排泵,该化合物有助于提高抗生素在细胞内的浓度,使其对耐药菌株(如大肠杆菌)更有效 .

材料科学

在材料科学领域,3,4-二乙氧基苯甲酸乙酯因其物理性质而受到重视。 它呈白色结晶粉末状,熔点范围为54.7-57.4摄氏度 . 这些特性对于合成各种材料(包括聚合物和涂料)非常重要,在这些材料中,控制熔点至关重要。

有机合成

该化合物在有机合成中发挥着重要作用。 它可以通过香草酸或香草醛与乙醇的酯化反应合成. 它的结构使其成为合成更复杂有机分子的通用中间体,充当构建各种合成化合物的构件。

调味剂

由于其令人愉悦的香草香味,3,4-二乙氧基苯甲酸乙酯可用作调味剂。 它经常被添加到食品中以增强其味道和香味,使其成为食品行业中的一种宝贵化合物.

抗菌特性

初步研究表明,3,4-二乙氧基苯甲酸乙酯可能具有抗菌特性。 这为开发新的抗菌剂开辟了潜在应用,这些抗菌剂可用于治疗各种感染.

抗氧化剂应用

该化合物的潜在抗氧化特性也正在探索中。 抗氧化剂在对抗生物系统中的氧化应激方面至关重要,而3,4-二乙氧基苯甲酸乙酯可能有助于开发抗氧化疗法.

药物研究

在药物研究中,3,4-二乙氧基苯甲酸乙酯正在研究其潜在的药用应用。 它与细菌外排泵的相互作用以及可能的抗菌活性使其成为药物开发中进一步研究的候选对象 .

安全和危害

Ethyl 3,4-diethoxybenzoate is classified under GHS07 and has a signal word of warning . The hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

作用机制

Mode of Action

Some studies suggest that it may have antioxidant activity and weak antimicrobial effects against some bacteria and fungi. The exact mechanism of interaction with its targets and the resulting changes are still under investigation.

Biochemical Pathways

It’s suggested that the compound may have potential free radical scavenging capabilities. .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

One study suggests that it may have a protective effect against hypoxia-induced oxidative damage in L6 myoblast cells . More research is needed to fully understand the molecular and cellular effects of this compound.

Action Environment

The compound is typically stored in a dry room temperature environment

属性

IUPAC Name |

ethyl 3,4-diethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-4-15-11-8-7-10(13(14)17-6-3)9-12(11)16-5-2/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWIFSJMLYCVGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342983 | |

| Record name | Ethyl 3,4-diethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75332-44-4 | |

| Record name | Ethyl 3,4-diethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

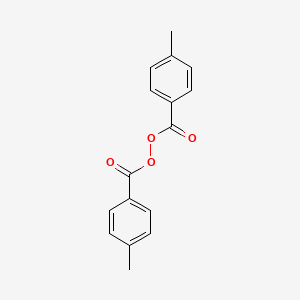

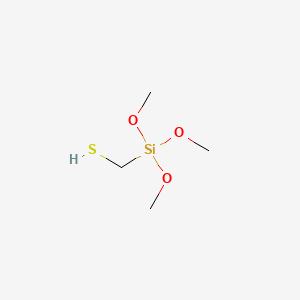

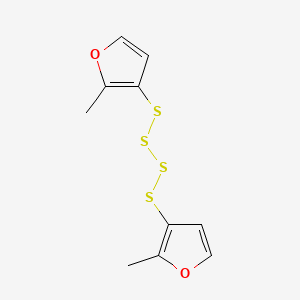

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

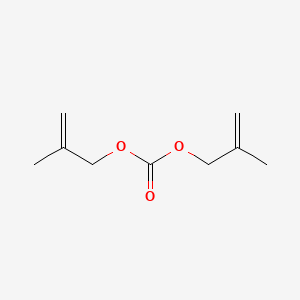

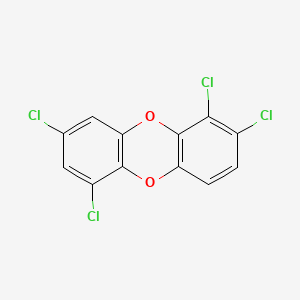

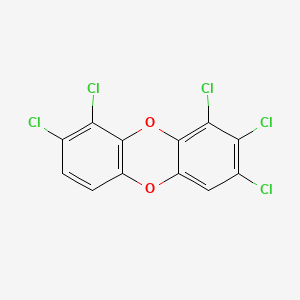

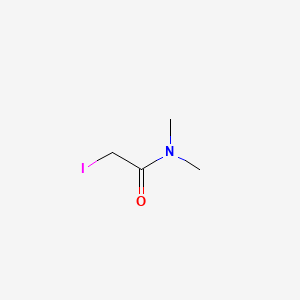

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-Chloro-3-(4-ethoxybenzyl)phenyl)((3as,5r,6s,6as)-6-hydroxy-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methanone](/img/structure/B1593409.png)